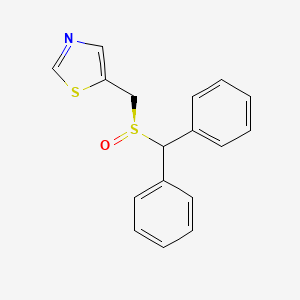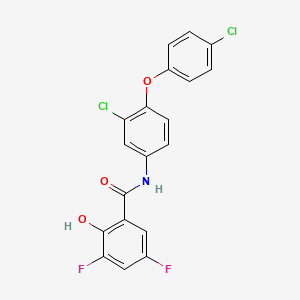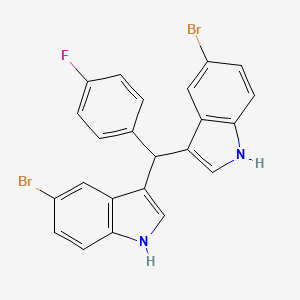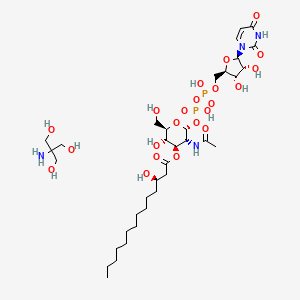
UDP-3-O-acyl-GlcNAc (Tris)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UDP-3-O-acyl-GlcNAc (Tris) typically involves the N-acylation of UDP-3-O-(hydroxytetradecanoyl)glucosamine using 3-hydroxytetradecanoyl-ACP as the acyl donor . The reaction conditions often require specific enzymes and cofactors to facilitate the acylation process.
Industrial Production Methods
the compound can be synthesized in laboratory settings using the aforementioned synthetic routes and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
UDP-3-O-acyl-GlcNAc (Tris) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The acyl group can be substituted with other acyl groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acylating agents like acyl chlorides. The reactions typically occur under mild to moderate conditions, depending on the desired product .
Major Products Formed
The major products formed from these reactions include various acylated derivatives, oxidized products, and reduced forms of UDP-3-O-acyl-GlcNAc (Tris) .
Scientific Research Applications
UDP-3-O-acyl-GlcNAc (Tris) has several scientific research applications, including:
Chemistry: It is used as a model compound to study acylation and deacylation reactions.
Biology: It plays a role in the biosynthesis of lipopolysaccharides, which are essential components of the bacterial outer membrane.
Medicine: Research on UDP-3-O-acyl-GlcNAc (Tris) contributes to understanding bacterial resistance mechanisms and developing new antibiotics.
Industry: It is used in the production of biochemical reagents and as a reference compound in analytical chemistry
Mechanism of Action
UDP-3-O-acyl-GlcNAc (Tris) exerts its effects through the acylation of UDP-3-O-(hydroxytetradecanoyl)glucosamine. This process is facilitated by specific enzymes, such as UDP-3-O-acyl-N-acetylglucosamine deacetylase, which functions through a general acid-base catalyst pair mechanism . The molecular targets involved in this pathway include various enzymes and cofactors that participate in the biosynthesis of lipid A, a phosphorylated glycolipid that anchors the lipopolysaccharide to the outer membrane of the cell .
Comparison with Similar Compounds
Similar Compounds
UDP-3-O-(3-hydroxymyristoyl)-N-acetylglucosamine: Similar in structure but differs in the length of the acyl chain.
UDP-3-O-(3-hydroxydecanoyl)-N-acetylglucosamine: Another similar compound with a shorter acyl chain.
Uniqueness
UDP-3-O-acyl-GlcNAc (Tris) is unique due to its specific role in the biosynthesis of 3-deoxy-D-manno-octulosonate (KDO) and its involvement in the formation of lipopolysaccharides in Escherichia coli. Its specific acyl chain length and structure make it distinct from other similar compounds .
Properties
Molecular Formula |
C35H64N4O22P2 |
|---|---|
Molecular Weight |
954.8 g/mol |
IUPAC Name |
[(2R,3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] (3R)-3-hydroxytetradecanoate;2-amino-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C31H53N3O19P2.C4H11NO3/c1-3-4-5-6-7-8-9-10-11-12-19(37)15-23(39)51-28-24(32-18(2)36)30(50-20(16-35)26(28)41)52-55(46,47)53-54(44,45)48-17-21-25(40)27(42)29(49-21)34-14-13-22(38)33-31(34)43;5-4(1-6,2-7)3-8/h13-14,19-21,24-30,35,37,40-42H,3-12,15-17H2,1-2H3,(H,32,36)(H,44,45)(H,46,47)(H,33,38,43);6-8H,1-3,5H2/t19-,20-,21-,24-,25-,26-,27-,28-,29-,30-;/m1./s1 |
InChI Key |
FPGDONAZDJAUGH-WGNXMJDASA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@H](CC(=O)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O.C(C(CO)(CO)N)O |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O.C(C(CO)(CO)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


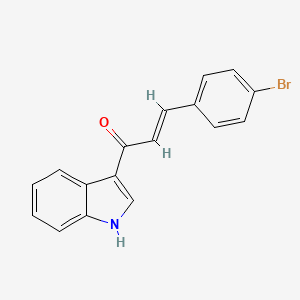
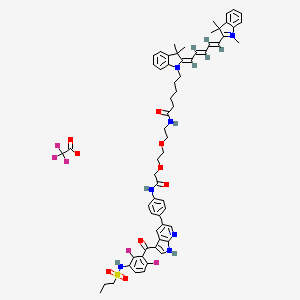
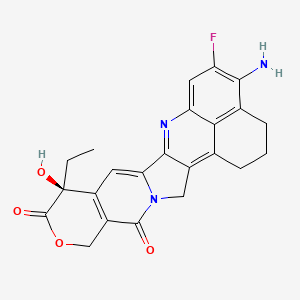
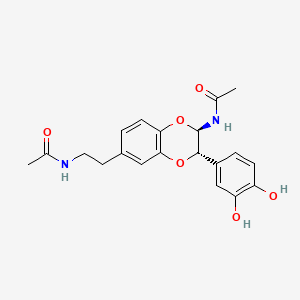
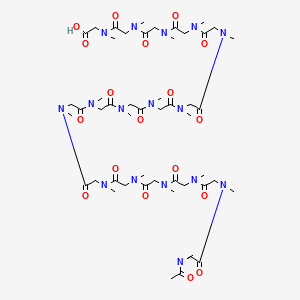
![(2S)-N-[[4-[[4-[(2-aminophenyl)carbamoyl]phenyl]methoxy]phenyl]methyl]-1-benzyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B12379221.png)
![1-methyl-5-phenylmethoxy-2-[(E)-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]iminomethyl]pyridin-4-one](/img/structure/B12379224.png)

![(2S)-2-amino-N-[(2S,3R,4S,5R)-5-(4-amino-7H-pyrrolo[3,2-d]pyrimidin-7-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-6-(carbamoylamino)hexanamide](/img/structure/B12379230.png)
